molecular formula C17H17F3N4O B11501704 5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11501704
M. Wt: 350.34 g/mol
InChI Key: FKFCWFJQXZJUTE-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a trifluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, the introduction of the cyclopropyl and trifluoromethyl groups, and the attachment of the carboxamide moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with different chemical properties.

Scientific Research Applications

5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents, such as:

  • 5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in scientific research and industry.

Properties

Molecular Formula

C17H17F3N4O

Molecular Weight

350.34 g/mol

IUPAC Name

5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H17F3N4O/c1-4-16(3,5-2)22-15(25)12-9-14-21-11(10-6-7-10)8-13(17(18,19)20)24(14)23-12/h1,8-10H,5-7H2,2-3H3,(H,22,25)

InChI Key

FKFCWFJQXZJUTE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=NN2C(=CC(=NC2=C1)C3CC3)C(F)(F)F

solubility

48 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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